Urea, N,N-dibutyl-N'-(2,3-dichlorophenyl)-
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Overview
Description
Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- is a chemical compound known for its diverse applications in various fields. It is a member of the urea class of compounds, characterized by the presence of a urea functional group. This compound is particularly notable for its use in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- typically involves the reaction of N,N-dibutylamine with 2,3-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N,N-dibutylamine+2,3-dichlorophenyl isocyanate→Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted urea compounds.
Scientific Research Applications
Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diuron: A similar compound with herbicidal properties.
Thiourea, N,N’-dibutyl-: Another related compound with different chemical properties.
Uniqueness
Urea, N,N-dibutyl-N’-(2,3-dichlorophenyl)- is unique due to its specific substitution pattern and the presence of the 2,3-dichlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
86781-30-8 |
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Molecular Formula |
C15H22Cl2N2O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1,1-dibutyl-3-(2,3-dichlorophenyl)urea |
InChI |
InChI=1S/C15H22Cl2N2O/c1-3-5-10-19(11-6-4-2)15(20)18-13-9-7-8-12(16)14(13)17/h7-9H,3-6,10-11H2,1-2H3,(H,18,20) |
InChI Key |
KZEMDLLHTKCHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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